molecular formula C12H14O5 B074204 3,4,5-Trimethoxycinnamic acid CAS No. 20329-98-0

3,4,5-Trimethoxycinnamic acid

Cat. No.: B074204
CAS No.: 20329-98-0
M. Wt: 238.24 g/mol
InChI Key: YTFVRYKNXDADBI-SNAWJCMRSA-N
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Description

Sinapic acid methyl ether, also known as methyl 4-hydroxy-3,5-dimethoxycinnamate, is a derivative of sinapic acid. It is a naturally occurring compound found in various plants, particularly in the Brassicaceae family. This compound is known for its antioxidant properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

3,4,5-Trimethoxycinnamic acid (TMCA) primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. TMCA also interacts with the GABAA receptor complex , which plays a key role in inhibitory neurotransmission in the brain.

Mode of Action

TMCA inhibits AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. TMCA also acts at the GABAA receptor complex, potentially exerting anti-seizure activity .

Biochemical Pathways

The inhibition of AChE and BChE by TMCA affects the cholinergic neurotransmission pathway . This can lead to enhanced cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory. TMCA’s interaction with the GABAA receptor complex influences the GABAergic neurotransmission pathway , which is primarily inhibitory and plays a crucial role in reducing neuronal excitability.

Pharmacokinetics

As a phenylpropanoid isolated from the roots of polygala tenuifolia willd , it is likely that TMCA is absorbed and distributed throughout the body following ingestion

Result of Action

TMCA’s inhibition of AChE and BChE can lead to enhanced cognitive function due to increased acetylcholine levels . Its interaction with the GABAA receptor complex may exert anti-seizure activity . Additionally, TMCA has been found to have anti-stress effects, prolonging sleeping time in animals .

Biochemical Analysis

Biochemical Properties

TMCA has been found to interact with several enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This suggests that TMCA may play a role in modulating cholinergic neurotransmission. Additionally, TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, but does not affect the amounts of α-, β-subunits .

Cellular Effects

TMCA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate stress-induced anxiety in mice and rats . It also has the ability to restore the repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in PC12 cells .

Molecular Mechanism

The molecular mechanism of TMCA involves its interaction with various biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of these enzymes suggests that TMCA may have potential therapeutic applications in conditions such as Alzheimer’s disease.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of TMCA in laboratory settings are limited, it has been shown that TMCA and its derivatives display significant inhibitory action of the glutamate-induced neurotoxicity . This suggests that TMCA may have potential neuroprotective effects.

Dosage Effects in Animal Models

In animal models, TMCA has been shown to have anti-stress effects and can prolong sleeping time . Specific studies on the dosage effects of TMCA in animal models are currently limited.

Metabolic Pathways

Given its inhibitory effects on AChE and BChE, it is likely that TMCA is involved in the cholinergic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapic acid methyl ether can be synthesized through the esterification of sinapic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing sinapic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction is monitored until the completion, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of sinapic acid methyl ether may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Types of Reactions:

    Oxidation: Sinapic acid methyl ether can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups in sinapic acid methyl ether can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Sinapic acid methyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cinnamic Acid: Like sinapic acid methyl ether, cinnamic acid derivatives are known for their antioxidant properties.

    Ferulic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory effects.

    Coumaric Acid: Shares structural similarities and exhibits comparable biological activities.

Uniqueness: Sinapic acid methyl ether is unique due to its specific methoxy and hydroxy substitutions on the phenyl ring, which enhance its antioxidant capacity and make it more effective in certain applications compared to other similar compounds .

Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
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InChI Key

YTFVRYKNXDADBI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701298647
Record name (E)-3,4,5-Trimethoxycinnamic acid
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Molecular Weight

238.24 g/mol
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Physical Description

Solid
Record name 3,4,5-Trimethoxycinnamic acid
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CAS No.

20329-98-0, 90-50-6
Record name (E)-3,4,5-Trimethoxycinnamic acid
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Record name 3,4,5-Trimethoxycinnamic acid
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Record name 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
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Record name 3,4,5-trimethoxycinnamic acid
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Record name 3,4,5-TRIMETHOXYCINNAMIC ACID
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Melting Point

126 - 128 °C
Record name 3,4,5-Trimethoxycinnamic acid
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Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trimethoxybenzaldehyde (5.0 g, 0.025 mol), malonic acid (5.30 g, 0.050 mol), piperidine (4–8 mL) and acetic acid (25–35 mL) were taken in a 100 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well and placed inside a microwave oven and irradiated for 4–8 minutes in parts. The cooled mixture was poured into ice cold water and then acidified with 5% HCl. The precipitated yellow solid was filtered and recrystallized with aq. ethanol to afford 3,4,5-trimethoxycinnamic acid in 88% yield; mp 127° C. (lit mp 126–128° C.) whose spectral data was found similar to the reported values 1H NMR (CDCl3) δ 7.73 (1H, d, J=16.0 Hz, —CH═CH—COOH), 6.78 (2H, s, H-2 & H-6), 6.38 (1H, d, J=16.0 Hz, CH═CH—COOH), 3.91 (9H, s, 3-OCH3, 4-OCH3 & 5-OCH3); 13C NMR: δ 172.6 (COOH), 153.8 (C-3 and C-5), 147.4 (C-4), 140.8 (CH═CH—COOH), 129.8 (C-1), 116.8 (CH═CH—COOH), 105.8 (C-2 and C-6), 61.4 (4-OCH3), 56.5 (3-OCH3 and 5-OCH3).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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